CYP11B2-IN-2

Aldosterone synthase inhibition CYP11B1 selectivity Cardiovascular disease models

Selective inhibition of aldosterone synthase (CYP11B2) without off-target cortisol suppression remains a critical challenge in hypertension and heart failure research. CYP11B2-IN-2 (Compound 10k) directly addresses this need with validated sub-nanomolar potency and a defined selectivity window. - Sub-nanomolar potency: IC50 = 0.3 nM against CYP11B2, ensuring robust aldosterone suppression in rodent disease models. - Defined selectivity: 13-fold selectivity over CYP11B1 (IC50 = 3.8 nM), minimizing confounding cortisol/corticosterone effects and enabling cleaner mechanistic interpretation. - Dual-use versatility: Serves as both a selective inhibitor for chronic in vivo dosing and, when 18F-labeled, a PET tracer for non-invasive detection and lateralization of aldosterone-producing adenomas.

Molecular Formula C16H13FN2O2
Molecular Weight 284.28 g/mol
Cat. No. B15135005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCYP11B2-IN-2
Molecular FormulaC16H13FN2O2
Molecular Weight284.28 g/mol
Structural Identifiers
SMILESCC1(OCCO1)C2=CN=CC(=C2)C3=CC(=C(C=C3)C#N)F
InChIInChI=1S/C16H13FN2O2/c1-16(20-4-5-21-16)14-6-13(9-19-10-14)11-2-3-12(8-18)15(17)7-11/h2-3,6-7,9-10H,4-5H2,1H3
InChIKeyCBHSNRNLBRMIEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CYP11B2-IN-2: Potent Aldosterone Synthase Inhibitor for Cardiovascular Research and PET Tracer Development


CYP11B2-IN-2 (Compound 10k) is a synthetic small molecule inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final steps of aldosterone biosynthesis [1]. The compound demonstrates potent enzymatic inhibition with an IC50 of 0.3 nM against CYP11B2 [1]. Additionally, CYP11B2-IN-2 can be labeled with fluorine-18 (18F) to serve as a positron emission tomography (PET) tracer for the diagnosis and localization of primary aldosteronism [1].

Why CYP11B2-IN-2 Cannot Be Substituted by Other Aldosterone Synthase Inhibitors


Aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1) share 93% sequence homology, making selective inhibition of CYP11B2 a significant medicinal chemistry challenge [1]. Suboptimal selectivity can lead to clinically meaningful off-target suppression of cortisol biosynthesis, as observed with first-generation inhibitors like osilodrostat (LCI699), which was repurposed for Cushing's disease due to insufficient selectivity over CYP11B1 [2]. Consequently, seemingly minor variations in inhibitor structure translate into vastly different selectivity profiles, rendering direct substitution between in-class compounds scientifically unsound. Procurement decisions must be guided by head-to-head selectivity data and application-specific properties, as detailed in the quantitative evidence below.

Quantitative Differentiation of CYP11B2-IN-2 Against Key Comparators


CYP11B2-IN-2 Demonstrates 13-Fold Selectivity for Aldosterone Synthase Over 11β-Hydroxylase

In enzymatic inhibition assays, CYP11B2-IN-2 exhibits an IC50 of 0.3 nM for CYP11B2 and 3.8 nM for CYP11B1 [1]. This yields a selectivity ratio of 12.7:1 (CYP11B1/CYP11B2). In contrast, the clinically advanced inhibitor osilodrostat displays a selectivity ratio of only 0.28:1, indicating more potent inhibition of CYP11B1 than CYP11B2 [2]. This differential selectivity profile positions CYP11B2-IN-2 as a more appropriate tool compound for studies requiring minimal disruption of cortisol biosynthesis.

Aldosterone synthase inhibition CYP11B1 selectivity Cardiovascular disease models

Sub-Nanomolar CYP11B2 Potency Rivals Leading Clinical Candidates

CYP11B2-IN-2 exhibits an IC50 of 0.3 nM against CYP11B2 [1]. This potency is comparable to or exceeds that of leading clinical-stage aldosterone synthase inhibitors: osilodrostat (IC50 = 0.7 nM) [2], baxdrostat (Ki = 13 nM) , and lorundrostat (IC50 = 1.27 nM) [3]. While direct head-to-head comparisons under identical assay conditions are not available, the sub-nanomolar activity of CYP11B2-IN-2 establishes it as a highly potent research tool for studying the physiological and pathological roles of aldosterone.

Aldosterone synthase inhibition Enzyme inhibition Hypertension

Dual-Use Capability as Both Inhibitor and 18F-Labeled PET Tracer

CYP11B2-IN-2 can be radiolabeled with fluorine-18 (18F) to generate a PET tracer for imaging CYP11B2 expression in vivo [1]. This functionalization enables non-invasive detection and localization of aldosterone-producing adenomas in primary aldosteronism . This dual-use capability contrasts sharply with other potent CYP11B2 inhibitors, such as baxdrostat and lorundrostat, which lack a reported radiolabeling strategy for PET imaging. This positions CYP11B2-IN-2 as a unique tool for correlating biochemical inhibition with anatomical localization in the same experimental subject.

PET imaging Primary aldosteronism diagnosis Theranostics

Optimal Use Cases for CYP11B2-IN-2 in Preclinical and Translational Research


In Vivo Studies of Aldosterone-Driven Hypertension and Heart Failure

CYP11B2-IN-2 is suitable for chronic dosing in rodent models of hypertension and heart failure, where its sub-nanomolar potency (IC50 = 0.3 nM) [1] ensures robust aldosterone suppression. Its 13-fold selectivity over CYP11B1 [1] minimizes confounding effects on cortisol (corticosterone in rodents) production, allowing for cleaner interpretation of aldosterone-specific contributions to disease pathology.

PET Imaging of Aldosterone-Producing Adenomas in Primary Aldosteronism

Radiolabeled [18F]CYP11B2-IN-2 can be employed as a PET tracer for the non-invasive detection and lateralization of aldosterone-producing adenomas in patients with primary aldosteronism . This application is particularly valuable for guiding surgical decision-making and monitoring response to medical therapy.

In Vitro Enzyme Inhibition Assays for Target Validation and Selectivity Profiling

Due to its well-characterized IC50 values for both CYP11B2 (0.3 nM) and CYP11B1 (3.8 nM) [1], CYP11B2-IN-2 serves as an excellent reference compound for in vitro assays aimed at validating new chemical entities targeting aldosterone synthase. Its selectivity profile provides a benchmark for assessing the off-target potential of novel inhibitors.

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